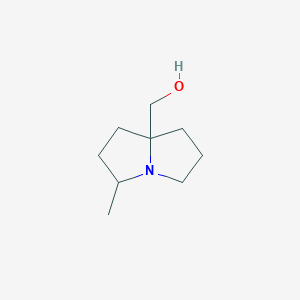

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol

CAS No.:

Cat. No.: VC13823265

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO |

|---|---|

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | (3-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol |

| Standard InChI | InChI=1S/C9H17NO/c1-8-3-5-9(7-11)4-2-6-10(8)9/h8,11H,2-7H2,1H3 |

| Standard InChI Key | CGGRAHITDBJVBH-UHFFFAOYSA-N |

| SMILES | CC1CCC2(N1CCC2)CO |

| Canonical SMILES | CC1CCC2(N1CCC2)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol is a nitrogen-containing heterocyclic alcohol with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . Its IUPAC name, (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, reflects the fully saturated pyrrolizidine core modified by a hydroxymethyl group at the 8-position and a methyl group at the 3-position . The compound’s stereochemistry remains unspecified in available literature, though analogous pyrrolizidine derivatives often exhibit chirality at bridgehead positions, influencing their biological activity .

Structural Analysis

The pyrrolizidine scaffold consists of two fused pyrrolidine rings, creating a bicyclo[3.3.0]octane system. Key structural features include:

-

Bicyclic framework: Two five-membered rings sharing two adjacent atoms, imparting rigidity.

-

Substituents: A hydroxymethyl (-CH₂OH) group at C8 and a methyl (-CH₃) group at C3 .

-

Stereochemistry: The relative configuration of substituents and bridgehead hydrogens may dictate molecular interactions, though crystallographic data are absent .

The SMILES notation OCC12CCCN1CCC2 (for the non-methylated parent compound) illustrates the connectivity, with the methyl group introduced at C3 modifying electron density and steric bulk . Computational models suggest that the methyl group enhances hydrophobic interactions in binding pockets, a property leveraged in drug design .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for (3-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol are publicly documented, analogous pyrrolizidine alcohols are typically synthesized via:

-

Cyclization of amino alcohols: Intramolecular nucleophilic substitution forms the bicyclic core.

-

Reductive amination: Ketone intermediates derived from camphor or terpenes are functionalized with hydroxymethyl groups .

-

Enzymatic resolution: Chiral pools or biocatalysts introduce stereoselectivity, critical for pharmaceutical applications .

A hypothetical pathway involves methylating 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol (CAS 78449-72-6) at C3 using methyl iodide under basic conditions, followed by purification via column chromatography .

Industrial Production

Current suppliers, including AChemBlock and AKSci, offer the compound at 97% purity, indicating reliance on high-performance liquid chromatography (HPLC) for quality control . Scalable synthesis remains challenging due to:

-

Regioselectivity issues: Competing methylation at alternate positions.

-

Stereochemical control: Racemization risks during synthesis .

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Expected O-H stretch (~3300 cm⁻¹), C-N stretch (~1250 cm⁻¹), and C-O stretch (~1050 cm⁻¹).

-

NMR: ¹H NMR would show signals for bridgehead hydrogens (δ 3.0–3.5 ppm), methyl groups (δ 1.0–1.5 ppm), and hydroxymethyl protons (δ 3.5–4.0 ppm) .

Applications and Biological Relevance

Pharmaceutical Intermediates

Pyrrolizidine derivatives are precursors to alkaloids like retronecine, which exhibit antitumor and antiviral activity . The hydroxymethyl group in (3-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol could serve as a handle for further functionalization, enabling drug candidate diversification .

Biochemical Interactions

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume